Mexiprostil
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Overview
Description
Mexiprostil is a synthetic prostaglandin analog developed by Sanofi. It is a small molecule drug with the molecular formula C23H40O6 and is primarily used in the treatment of digestive system disorders, particularly peptic ulcers . This compound functions as a prostaglandin agonist, mimicking the effects of natural prostaglandins in the body .
Preparation Methods
Mexiprostil can be synthesized through a practical synthesis of the ω side-chain unit, followed by a two-component coupling process . The synthetic route involves the preparation of the ω side-chain unit and its subsequent coupling with the core structure of this compound. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the coupling process . Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Mexiprostil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used . For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mexiprostil has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and reactivity of prostaglandin analogs . In biology, this compound is used to investigate the role of prostaglandins in various physiological processes, such as inflammation and vasodilation . In medicine, this compound is primarily used for its cytoprotective effects in the treatment of peptic ulcers . In industry, this compound is used in the development of new drugs and therapeutic agents .
Mechanism of Action
Mexiprostil exerts its effects by acting as a prostaglandin agonist . It binds to prostaglandin receptors in the body, mimicking the effects of natural prostaglandins . This binding leads to various physiological responses, including the reduction of gastric acid secretion, increased mucus and bicarbonate secretion, and enhanced mucosal blood flow . These effects contribute to the cytoprotective properties of this compound, making it effective in the treatment of peptic ulcers .
Comparison with Similar Compounds
Mexiprostil is similar to other prostaglandin analogs, such as misoprostol, 16,16-dimethyl prostaglandin E2, and enisoprost . this compound has unique properties that distinguish it from these compounds . For example, this compound has a different molecular structure and specific receptor binding profile, which contribute to its distinct pharmacological effects . Additionally, this compound has been shown to have a different potency and efficacy compared to other prostaglandin analogs .
Properties
CAS No. |
88980-20-5 |
---|---|
Molecular Formula |
C23H40O6 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C23H40O6/c1-5-6-15-23(2,29-4)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-3/h13-14,17-18,20-21,25-26H,5-12,15-16H2,1-4H3/b14-13+/t17-,18-,20-,21-,23?/m1/s1 |
InChI Key |
GGDWDKDPRJFMHD-ZXYUVVQBSA-N |
SMILES |
CCCCC(C)(C(C=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O)OC |
Isomeric SMILES |
CCCCC(C)([C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O)OC |
Canonical SMILES |
CCCCC(C)(C(C=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O)OC |
Synonyms |
15 alpha,16(R),16-methyl-16-methoxy-PGE1 15 alpha,16(R),16-methyl-16-methoxy-prostaglandin E1 15 alpha,16-methyl-16-methoxy-PGE1 MDL 646 MDL-646 mexiprostil |
Origin of Product |
United States |
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